molecular formula C12H18FN3O2S B1444892 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine CAS No. 1178096-53-1

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine

Cat. No.: B1444892
CAS No.: 1178096-53-1
M. Wt: 287.36 g/mol
InChI Key: JLLAUSSMPPRRAX-UHFFFAOYSA-N
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Description

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine is a chemical compound with the molecular formula C12H18FN3O2S and a molecular weight of 287.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced to the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the benzene ring: The benzene ring is attached to the piperidine ring through a nucleophilic substitution reaction.

    Fluorination: The fluorine atom is introduced to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents on the benzene ring are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine can be compared with other similar compounds, such as:

    5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,4-diamine: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    5-chloro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-fluoro-3-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAUSSMPPRRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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